Cas no 601-34-3 (Cholesteryl palmitate)

Cholesteryl palmitate is a cholesterol ester formed by the esterification of cholesterol with palmitic acid. It is a white, waxy solid with a high melting point, typically used in lipid research, pharmaceutical formulations, and cosmetic applications. As a non-polar lipid, it exhibits excellent stability and compatibility with hydrophobic matrices, making it suitable for controlled-release drug delivery systems and lipid-based excipients. Its chemical inertness and low reactivity ensure long-term storage stability. In cosmetic formulations, cholesteryl palmitate acts as an emollient and thickening agent, enhancing texture and viscosity. The compound is also employed as a standard in chromatographic analysis for lipid profiling due to its well-defined properties.
Cholesteryl palmitate structure
Cholesteryl palmitate structure
Product Name:Cholesteryl palmitate
CAS No:601-34-3
MF:C43H76O2
MW:625.06235408783
MDL:MFCD00003638
CID:38699
PubChem ID:87565466
Update Time:2025-06-07

Cholesteryl palmitate Chemical and Physical Properties

Names and Identifiers

    • Cholesteryl palmitate
    • 5-Cholestene 3-palmitate
    • Cholest-5-ene-3-beta-yl palmitate
    • Cholesterol Palmitate
    • CHOLESTERYL PALMITATE(RG)
    • Palmitic Acid Cholesterol Ester
    • Cholesteryl hexadecanoate
    • Hexadecanoic acid, cholesteryl ester
    • Cholesterol, palmitate
    • 16:0 Cholesterol ester
    • CE(16:0)
    • 16:0 Cholesteryl ester
    • cholest-5-en-3beta-yl hexadecanoate
    • Cholest-5-en-3-ol (3.beta.)-, hexadecanoate
    • Palmitic acid cholesteryl ester
    • ZR4D53AD57
    • (3beta)-cholest-5-en-3-ol hexadecanoate
    • (3beta)-cholest-5-en-3-yl hexadecanoate
    • Cholesterol hex
    • cholesterol 1-palmitoic acid
    • MFCD00003638
    • Cholesteryl palmitic acid
    • Hexadecanoic acid cholesteryl ester
    • D95354
    • (3beta)-Cholest-5-en-3-yl palmitate
    • UNII-ZR4D53AD57
    • 3.beta.-Hexadecanoyloxycholest-5-ene
    • cholesterol 1-palmitoate
    • 1-palmitoyl-cholesterol
    • cholesteryl 1-hexadecanoic acid
    • BBJQPKLGPMQWBU-JADYGXMDSA-N
    • NSC59692
    • cholesterol 1-hexadecanoate
    • cholest-5-en-3-yl palmitate
    • cholesteryl 1-palmitoic acid
    • Cholesterol Palmitate, >/=97%
    • Cholesteryl palmitate, >=98% (HPLC; detection at 205 nm)
    • OP0201 COMPONENT CHOLESTERYL PALMITATE
    • (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl palmitate
    • CHEBI:3663
    • Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate
    • NSC 59692
    • LMST01020005
    • cholesterylpalmitate
    • cholesteryl 1-palmitoate
    • CS-W011424
    • Cholesterol Ester(16:0/0:0)
    • Q27068156
    • NS00043878
    • HY-W010708
    • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate
    • Cholesterol hexadecanoate
    • 16:0(CE)
    • AKOS015915569
    • cholesteryl 1-hexadecanoate
    • Cholesteryl palmitate, 97%
    • DTXSID40889356
    • Cholest-5-en-3-ol (3beta)-, hexadecanoate
    • Cholesteryl hexadecanoic acid
    • SCHEMBL295637
    • DS-4666
    • Cholesterol Ester(16:0)
    • 601-34-3
    • (3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl palmitate
    • AKOS015839810
    • Cholest-5-en-3-ol (3beta)-, 3-hexadecanoate
    • bmse000544
    • W-105278
    • NSC-59692
    • EINECS 210-002-5
    • cholesterol 1-hexadecanoic acid
    • Hexadecanoic acid cholesteryl ester; 5-Cholesten-3ss-ol stearate
    • FC46042
    • HY-W010708R
    • Cholest-5-en-3b-yl hexadecanoate
    • ((3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((2R)-6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-yl) hexadecanoate
    • DTXCID101028618
    • Cholesteryl palmitate (Standard)
    • Cholesterol, palmitate (8CI)
    • MDL: MFCD00003638
    • Inchi: 1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1
    • InChI Key: BBJQPKLGPMQWBU-JADYGXMDSA-N
    • SMILES: O(C(CCCCCCCCCCCCCCC)=O)[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21

Computed Properties

  • Exact Mass: 624.58500
  • Monoisotopic Mass: 624.585
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 21
  • Complexity: 904
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 16.4
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: White shiny crystalline powder or flake
  • Density: 0.9299 (rough estimate)
  • Melting Point: 74-77 °C (lit.)
  • Boiling Point: 604.07°C (rough estimate)
  • Flash Point: 651.5 °C at 760 mmHg
  • Refractive Index: -23.5 ° (C=2, CHCl3)
  • PSA: 26.30000
  • LogP: 13.42090
  • Specific Rotation: -24 º (c=2, CHCl3 27 ºC)
  • FEMA: 3723
  • Vapor Pressure: 0.0±2.0 mmHg at 25°C

Cholesteryl palmitate Security Information

  • Signal Word:warning
  • Hazard Statement: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25
  • Risk Phrases:R36/37/38
  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.

Cholesteryl palmitate Pricemore >>

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Cholesteryl palmitate Related Literature

Additional information on Cholesteryl palmitate

Cholesteryl Palmitate: A Comprehensive Overview

Cholesteryl palmitate, also known as cholesterol palmitate and identified by its CAS number 601-34-3, is a significant compound in the field of lipid biochemistry. This molecule is a derivative of cholesterol, where a palmitoyl group is attached to the hydroxyl group of cholesterol. The compound plays a crucial role in various biological processes, particularly in the structure and function of cellular membranes. Recent advancements in lipidomics have shed light on its intricate interactions within cellular systems, making it a subject of intense research interest.

The structure of cholesteryl palmitate consists of a sterol backbone with a 16-carbon saturated fatty acid chain. This unique structure allows it to serve as an important precursor in lipid signaling pathways. In recent studies, researchers have identified its role in modulating membrane fluidity and protein interactions, which are critical for cellular homeostasis. The compound's ability to form ordered lipid domains, or rafts, has been extensively studied, highlighting its importance in maintaining the integrity of cellular membranes under varying physiological conditions.

One of the most significant breakthroughs in understanding cholesteryl palmitate has come from its involvement in cholesterol metabolism. Recent findings suggest that this compound acts as a key intermediate in the esterification process of cholesterol, which is essential for its transport and storage within cells. This process is mediated by enzymes such as lecithin-cholesterol acyltransferase (LCAT), which catalyzes the formation of cholesteryl esters from free cholesterol and fatty acids. The role of cholesteryl palmitate in this pathway has implications for understanding lipid-related disorders such as atherosclerosis and dyslipidemia.

In addition to its metabolic roles, cholesteryl palmitate has been implicated in various pathological conditions. For instance, studies have shown that elevated levels of this compound are associated with insulin resistance and type 2 diabetes mellitus. The mechanism underlying this association involves its impact on mitochondrial function and oxidative stress pathways. Recent research has also explored the potential therapeutic targeting of cholesteryl palmitate to manage these conditions, offering new avenues for drug development.

The application of advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has significantly enhanced our understanding of cholesteryl palmitate. These methods have enabled researchers to quantify the compound in biological samples with unprecedented precision, facilitating studies on its distribution and dynamics across different tissues. Furthermore, computational modeling approaches have provided insights into the molecular interactions involving cholesteryl palmitate, aiding in the design of novel experimental strategies.

In conclusion, cholesteryl palmitate, with its CAS number 601-34-3, is a multifaceted compound that continues to be a focal point in lipid biology research. Its roles in membrane dynamics, cholesterol metabolism, and disease pathogenesis underscore its importance as a target for both basic science and translational medicine. As research progresses, further elucidation of its functions will undoubtedly contribute to our understanding of lipid-mediated processes and pave the way for innovative therapeutic interventions.

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